molecular formula C11H17ClN2O2S B2971280 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 2137603-60-0

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B2971280
CAS No.: 2137603-60-0
M. Wt: 276.78
InChI Key: YYQURKPDLYRRNF-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound that features a piperidine ring attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced reaction monitoring and control systems. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives .

Scientific Research Applications

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
  • 3-Bromo-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
  • 3-(Piperidin-4-yl)benzoic acid hydrochloride

Uniqueness

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride is unique due to its specific combination of a piperidine ring and a benzenesulfonamide moiety. This structure allows for specific interactions with biological targets, making it a valuable scaffold in medicinal chemistry. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and pharmacokinetic properties .

Properties

IUPAC Name

3-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H2,12,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQURKPDLYRRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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